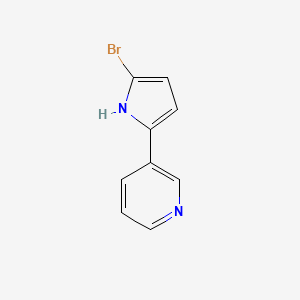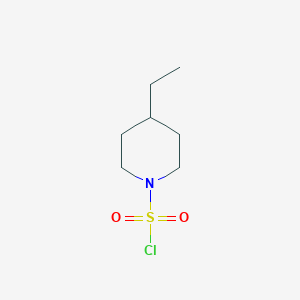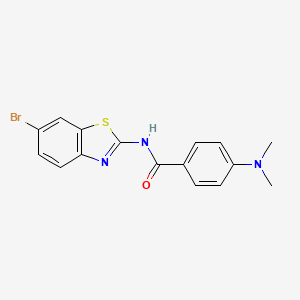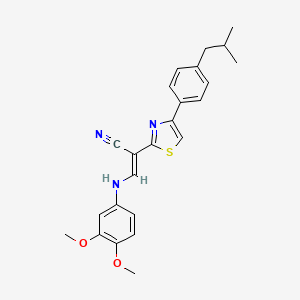
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a highly functionalized acrylonitrile derivative that incorporates a thiazol-2-yl group and an amino group with a 3,4-dimethoxyphenyl substituent. This type of molecule is part of a broader class of compounds known for their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of such acrylonitrile derivatives typically involves a multi-step reaction process. According to the first paper, an efficient method for synthesizing thiazol-2-yl substituted E-acrylonitrile derivatives has been developed using dimedone as a catalyst. The process begins with α-thiocyanate ketones reacting with malononitrile to form thiazol-2-ylidenemalononitrile derivatives. These intermediates are then treated with amines in the presence of dimedone to yield the final thiazol-2-yl substituted acrylonitrile derivatives . Although the specific compound mentioned in the command is not directly synthesized in the paper, the described method could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can vary significantly depending on the substituents attached to the acrylonitrile core. The second paper provides insight into the structural aspects of similar compounds, where the molecules exhibit different intermolecular interactions based on their substituents. For instance, some molecules may form simple hydrogen-bonded chains or sheets due to the presence of C-H...N and C-H...π(arene) hydrogen bonds . These interactions are crucial as they can influence the compound's crystalline structure and, consequently, its physical properties.
Chemical Reactions Analysis
The reactivity of acrylonitrile derivatives like the one described can be influenced by the presence of the thiazol-2-yl group and the amino group with dimethoxyphenyl substituents. These functional groups can participate in various chemical reactions, potentially leading to the formation of new bonds or the functionalization of the molecule. The papers do not provide specific reactions for the compound , but the general behavior of similar molecules suggests that they could undergo reactions such as nucleophilic addition or participate in the formation of coordination complexes with metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile would be influenced by its molecular structure. The presence of the dimethoxyphenyl and isobutylphenyl groups could affect the compound's solubility, melting point, and stability. The intermolecular interactions, as discussed in the second paper, could also play a role in determining the compound's crystallinity and morphology . However, without specific experimental data on the compound, these properties can only be speculated based on the behavior of structurally related compounds.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile belongs to a class of compounds where the synthesis and crystal structures of similar compounds have been thoroughly studied. For instance, the synthesis of the E isomer of a closely related compound, detailing the X-ray crystal structures of both E and Z isomers, provides foundational knowledge for understanding the physical properties that could influence its applications in material science and organic chemistry (Shinkre et al., 2008).
Chemical Reactivity and Applications
The chemical reactivity of acrylonitrile derivatives, including (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, has been explored in various studies. For example, the reduction of similar compounds with lithium aluminum hydride has been investigated, yielding derivatives that could have potential applications in developing new chemical entities or materials (Frolov et al., 2005).
Corrosion Inhibition
Thiazoles, a core component of the compound , have been studied for their applications in corrosion inhibition. This is particularly relevant for the development of new materials that can resist corrosion, thereby extending their lifecycle in industrial applications. The synthesis and corrosion inhibition ability of thiazoles on copper surfaces highlight their potential utility in materials engineering and protective coatings (Farahati et al., 2019).
Fluorescence and Polymer Chemistry
The synthesis and fluorescence behavior of compounds containing acrylonitrile and carbazole groups have been explored for potential applications in polymer chemistry and optoelectronics. Such studies underline the importance of structural modifications in tuning the properties of polymers for specific applications, such as in light-emitting devices (Cui et al., 2000).
Environmental Applications
The synthesis and application of thiazol-2-yl substituted E-acrylonitriles have been shown to be important in environmental chemistry, particularly in the selective removal of hazardous substances from wastewater. This underscores the compound's relevance in environmental remediation technologies (Xiong et al., 2015).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-16(2)11-17-5-7-18(8-6-17)21-15-30-24(27-21)19(13-25)14-26-20-9-10-22(28-3)23(12-20)29-4/h5-10,12,14-16,26H,11H2,1-4H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAKAAZOJXGLHO-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)
![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)

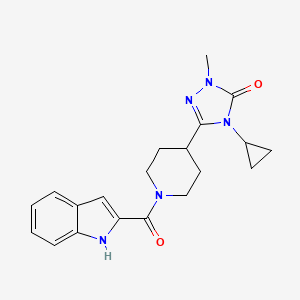
![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2506601.png)

